![molecular formula C24H16F2N2O2S B2589730 1-(2-氟苄基)-3-(3-氟-4-甲苯基)[1]苯并噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 893787-45-6](/img/no-structure.png)
1-(2-氟苄基)-3-(3-氟-4-甲苯基)[1]苯并噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16F2N2O2S and its molecular weight is 434.46. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成与表征
该领域的研究通常从新化合物的合成和表征开始。例如,研究详细阐述了各种嘧啶衍生物的合成,探索了不同的取代基和官能团,以评估其对化合物性质和生物活性的影响。这些努力对于开发具有潜在治疗应用的新分子至关重要,如取代噻吩并嘧啶的合成及其作为抗菌剂的评估或用于潜在成像应用的荧光化合物的合成 (R. More 等,2013) (横田健一郎等,2012)。
生物活性
嘧啶衍生物的生物活性是重要的研究领域。与“1-(2-氟苄基)-3-(3-氟-4-甲苯基)[1]苯并噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮”结构相似的化合物已被评估出各种生物活性,包括抗菌、抗肿瘤和除草活性。这些研究旨在识别具有显著生物效应的化合物,这些化合物可能导致开发出新的药物或农用化学品 (A. Bridges 等,1997) (S. Raić-Malić 等,2000)。
潜在治疗应用
对嘧啶衍生物的进一步研究包括调查其作为治疗剂的潜力。例如,研究人员已经检查了某些嘧啶衍生物的抗 HIV 活性,探索了它们的机制和作为病毒感染治疗的潜力。这些研究突出了化学修饰的重要性,以增强这些化合物的生物活性和选择性 (唐晓婉等,2015)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 2-fluorobenzyl and 3-fluoro-4-methylphenyl groups.", "Starting Materials": [ "2-Aminobenzoic acid", "2-Thiophenecarboxylic acid", "Acetic anhydride", "Phosphorus pentoxide", "2-Fluorobenzyl chloride", "3-Fluoro-4-methylbenzaldehyde", "Sodium borohydride", "Dimethylformamide", "Chloroacetyl chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "Synthesis of benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core:", "Step 1: Conversion of 2-aminobenzoic acid to 2-aminobenzamide using acetic anhydride and phosphorus pentoxide.", "Step 2: Cyclization of 2-aminobenzamide with 2-thiophenecarboxylic acid using phosphorus pentoxide to form benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core.", "Introduction of 2-fluorobenzyl group:", "Step 3: Reaction of benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with 2-fluorobenzyl chloride in the presence of triethylamine and dimethylformamide to form 1-(2-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Introduction of 3-fluoro-4-methylphenyl group:", "Step 4: Reduction of 3-fluoro-4-methylbenzaldehyde to 3-fluoro-4-methylbenzyl alcohol using sodium borohydride and methanol.", "Step 5: Protection of 3-fluoro-4-methylbenzyl alcohol using chloroacetyl chloride and triethylamine to form 3-(chloroacetyl)-4-methylbenzyl alcohol.", "Step 6: Reaction of 3-(chloroacetyl)-4-methylbenzyl alcohol with 1-(2-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of sodium hydroxide and ethyl acetate to form 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS 编号 |
893787-45-6 |
分子式 |
C24H16F2N2O2S |
分子量 |
434.46 |
IUPAC 名称 |
3-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16F2N2O2S/c1-14-10-11-16(12-19(14)26)28-23(29)22-21(17-7-3-5-9-20(17)31-22)27(24(28)30)13-15-6-2-4-8-18(15)25/h2-12H,13H2,1H3 |
InChI 键 |
IUCXXVFUAZZGNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



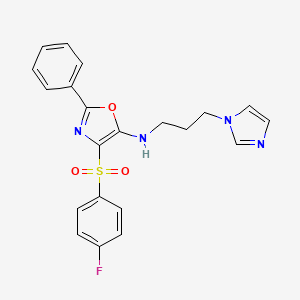
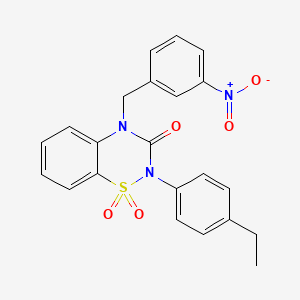
![N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2589652.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)
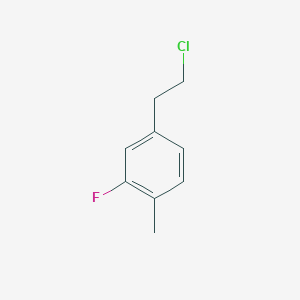
![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)
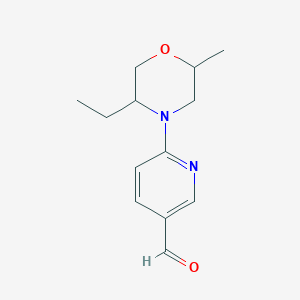
![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)
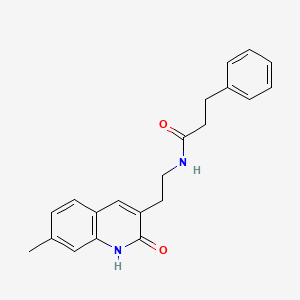
![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)

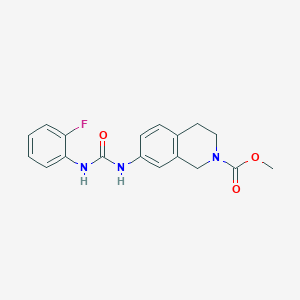
![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)